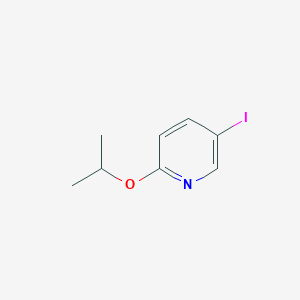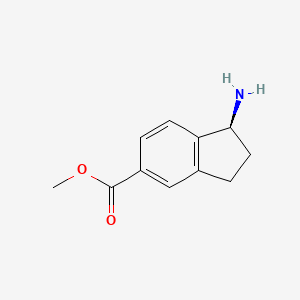
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide
Vue d'ensemble
Description
“2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide” is a chemical compound with the molecular formula C16H19BrFNO2. It has an average mass of 356.230 Da and a monoisotopic mass of 355.058319 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a cyclopropyl group through an acetamide linkage .Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
- A practical synthesis method for 2-Fluoro-4-bromobiphenyl, a key intermediate in the manufacture of flurbiprofen (a non-steroidal anti-inflammatory and analgesic material), has been developed. This synthesis method could indicate the type of chemical processes and applications related to the synthesis of complex organic compounds, including "2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide" (Qiu et al., 2009).
Environmental Impact and Toxicology
- The environmental concentrations, toxicology, and impact of 2,4,6-Tribromophenol, a widely produced brominated phenol, were reviewed. This reflects the environmental aspect of research related to brominated and fluorinated compounds, indicating the importance of studying their environmental fate and toxic effects (Koch & Sures, 2018).
Novel Applications in Sensing and Detection
- Research on fluorescent chemosensors based on 4-Methyl-2,6-diformylphenol for detecting various analytes highlights the potential application of complex organic compounds in the development of sensitive and selective detection methods for environmental, biological, and chemical analyses (Roy, 2021).
Pharmacology and Drug Development
- The pharmacological properties and therapeutic potential of Thymol, a natural monoterpene phenol, were reviewed, showcasing the extensive research into the biological activities and potential pharmaceutical applications of phenolic compounds. This might parallel the research interest in studying the pharmacological activities of "this compound" for potential therapeutic applications (Nagoor Meeran et al., 2017).
Mécanisme D'action
Target of Action
Based on its structural similarity to other bromo-fluorophenol compounds, it may interact with various enzymes or receptors in the body .
Mode of Action
Bromo-fluorophenol compounds often act through nucleophilic substitution reactions . The bromine atom, being a good leaving group, may be replaced by a nucleophile in the body, leading to the formation of a new compound .
Biochemical Pathways
Bromo-fluorophenol compounds can potentially influence a variety of biochemical pathways due to their reactivity .
Pharmacokinetics
Similar compounds often have good bioavailability due to their ability to form stable interactions with biological molecules .
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions suggests that it could modify the structure of target molecules, potentially altering their function .
Propriétés
IUPAC Name |
2-(2-bromo-4-fluorophenoxy)-N-cyclopropylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrFNO2/c12-9-5-7(13)1-4-10(9)16-6-11(15)14-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRJTSAYADFACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)COC2=C(C=C(C=C2)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}-1-benzofuran-3-yl)amine](/img/structure/B3165738.png)
![4-[1-(2-chlorobenzyl)-1H-indol-3-yl]butanoic acid](/img/structure/B3165746.png)
![4-(3-Oxo-2-phenyl-2,3-dihydro-4H-pyrido-[3,2-b][1,4]oxazin-4-yl)butanoic acid](/img/structure/B3165752.png)
![8-Bromo-5,6-dihydropyrido[2,3-b][1,4]benzoxazepine](/img/structure/B3165758.png)




![(2-Methylbenzo[d]oxazol-5-yl)methanamine](/img/structure/B3165812.png)
